3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various chemical analyses and experiments.
Biology: The compound can be used in studies involving biological pathways and interactions.
Medicine: It is often utilized in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: The compound may be used in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride can be compared to other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research and development .
Properties
IUPAC Name |
3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXOREJFBANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.